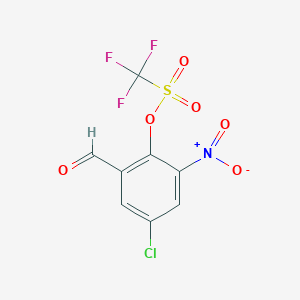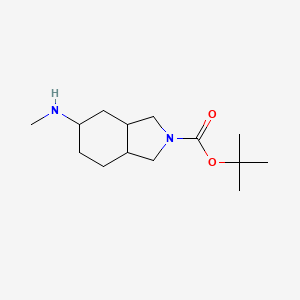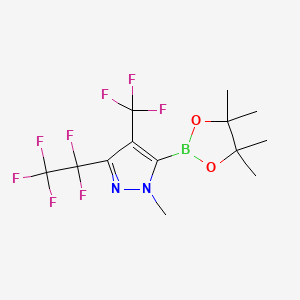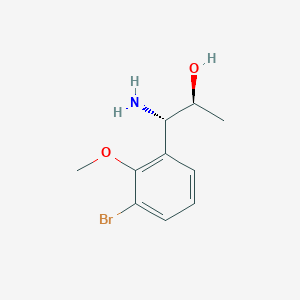
(1S,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a bromine atom, a methoxy group, and an amino alcohol moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol and a suitable base.
Amino Alcohol Formation: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques. One common method involves the reduction of a corresponding ketone or aldehyde using a chiral reducing agent or catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(1S,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs and catalysts.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and leading to desired biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL: The enantiomer of the compound, with similar chemical properties but different biological activity.
(1S,2S)-1-Amino-1-(3-chloro-2-methoxyphenyl)propan-2-OL: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and applications.
(1S,2S)-1-Amino-1-(3-bromo-2-hydroxyphenyl)propan-2-OL:
Uniqueness
(1S,2S)-1-Amino-1-(3-bromo-2-methoxyphenyl)propan-2-OL is unique due to its specific combination of functional groups and chiral centers, which confer distinct reactivity and selectivity in chemical and biological systems
Propiedades
Fórmula molecular |
C10H14BrNO2 |
|---|---|
Peso molecular |
260.13 g/mol |
Nombre IUPAC |
(1S,2S)-1-amino-1-(3-bromo-2-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-6(13)9(12)7-4-3-5-8(11)10(7)14-2/h3-6,9,13H,12H2,1-2H3/t6-,9+/m0/s1 |
Clave InChI |
CXCXJWNJQATRAT-IMTBSYHQSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=C(C(=CC=C1)Br)OC)N)O |
SMILES canónico |
CC(C(C1=C(C(=CC=C1)Br)OC)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


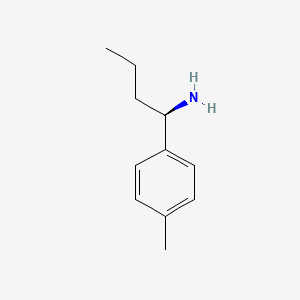

![1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031666.png)
![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)
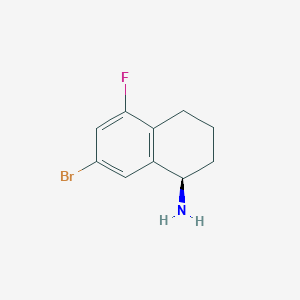
![7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13031678.png)
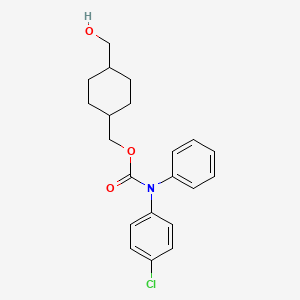
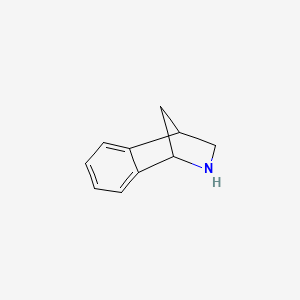
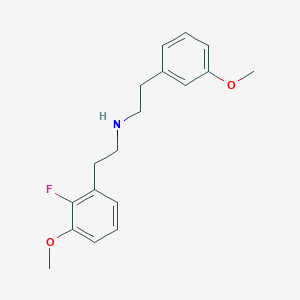
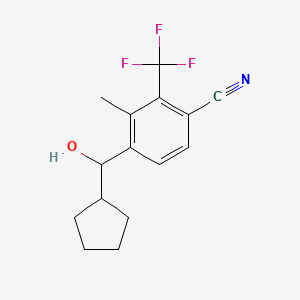
![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
